[4-(1,3-Oxazol-5-yl)phenyl]methanamine hydrochloride
Description
[4-(1,3-Oxazol-5-yl)phenyl]methanamine hydrochloride is a heterocyclic organic compound featuring a phenyl ring substituted at the 4-position with a 1,3-oxazol-5-yl group, linked to a methanamine moiety in its hydrochloride salt form. The oxazole ring, a five-membered aromatic system containing oxygen and nitrogen atoms, confers unique electronic properties to the molecule.
Properties
IUPAC Name |
[4-(1,3-oxazol-5-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10;/h1-4,6-7H,5,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKYTFAHGOYUNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CN=CO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, which is then reacted with phenylmethanamine to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The final product is typically purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: [4-(1,3-Oxazol-5-yl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce primary amines .
Scientific Research Applications
Anticancer Applications
Mechanism of Action:
Research indicates that [4-(1,3-Oxazol-5-yl)phenyl]methanamine hydrochloride exhibits cytostatic activity against several cancer cell lines. Its mechanism often involves the induction of apoptosis and modulation of key apoptotic markers such as p53 and caspase-3.
Case Studies:
- Cytotoxicity Assays: In vitro studies demonstrated significant growth inhibition in glioma, ovarian, prostate, and melanoma cell lines. For instance, a derivative of this compound showed an IC50 value of 0.65 μM against MCF-7 breast cancer cells, indicating potent anticancer activity .
-
Quantitative Data:
Compound Cell Line IC50 (μM) Mechanism of Action 5a MCF-7 0.65 Induction of apoptosis 16a SK-MEL-2 0.75 Caspase activation 17a PANC-1 2.41 Cell cycle arrest
Antimicrobial Applications
Microbial Activity:
The compound has shown promising antimicrobial properties against various bacterial and fungal strains. It has been evaluated for its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans.
Antibacterial Assays:
In vitro assays determined the minimum inhibitory concentration (MIC) values for several bacterial strains:
- Staphylococcus aureus: MIC ≤ 0.25 µg/mL
- Escherichia coli: MIC values indicate moderate activity
Antifungal Assays:
Similar assays have been conducted against fungal strains:
- Candida albicans: Effective at specific concentrations, demonstrating potential as an antifungal agent.
Interaction Studies
Understanding how this compound interacts with biological systems is essential for assessing its therapeutic potential and safety profile. Interaction studies focus on binding affinities with cellular targets and the resultant biological responses.
Mechanism of Action
The mechanism of action of [4-(1,3-Oxazol-5-yl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes the structural and physicochemical properties of [4-(1,3-Oxazol-5-yl)phenyl]methanamine hydrochloride and its analogs:
Analysis of Heterocycle Impact
- Oxazole vs. Isoxazole (): The isoxazole in has a nitrogen and oxygen in adjacent positions (1,2-oxazole), unlike the 1,3-oxazole in the target compound.
- Oxazole vs. Oxadiazole () : Oxadiazoles (1,2,4-oxadiazole) contain two nitrogen atoms, enhancing hydrogen-bonding capacity and metabolic stability compared to oxazole. For example, the methyl-substituted oxadiazole in increases steric bulk, which may improve selectivity in drug-target interactions .
- Oxazole vs. Furan () : The furan in 2m lacks nitrogen, reducing aromaticity and electron-deficient character. This results in distinct NMR shifts (e.g., δ 6.60 for furan protons) compared to oxazole derivatives .
Substituent Effects
- Halogenated Derivatives (): The 4-fluoro substituent in introduces electronegativity, enhancing solubility in polar solvents.
- Positional Isomerism () : The dihydrochloride salt in places the oxazole at the phenyl’s 3-position instead of 4. This positional shift could alter steric interactions and biological activity .
Physicochemical Properties
- Molecular Weight : The target compound (~209.45 g/mol) is lighter than oxadiazole derivatives (e.g., 224.67 g/mol in ), which may influence pharmacokinetic properties like absorption and distribution.
- Solubility : Hydrochloride salts generally exhibit high aqueous solubility. However, substituents like fluorine () or methyl () modulate solubility and lipophilicity.
Biological Activity
[4-(1,3-Oxazol-5-yl)phenyl]methanamine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the formation of oxazole derivatives through various chemical reactions, including Friedel-Crafts acylation and subsequent amination processes. The oxazole ring is known for its biological relevance, particularly in medicinal chemistry.
Antifungal Activity
Recent studies have shown that oxazole derivatives exhibit significant antifungal properties. For example, a study synthesized several pyrimidine carboxamide derivatives containing 2-phenyl-oxazole and evaluated their activity against common plant pathogens such as Sclerotinia sclerotiorum, Botrytis cinerea, and Colletotrichum fragariae. Notably, compounds with oxazole moieties demonstrated lower IC50 values compared to commercial fungicides like hymexazol, indicating their potential as effective antifungal agents .
Table 1: Antifungal Activity of Oxazole Derivatives
| Compound | Pathogen | IC50 (mg/L) | Comparison with Hymexazol |
|---|---|---|---|
| 5f | S. sclerotiorum | 28.9 | More active |
| 5g | C. fragariae | 54.8 | More active |
| Hymexazol | C. fragariae | 148.9 | Control |
Structure-Activity Relationship (SAR)
The SAR studies indicated that the presence and position of substituents on the oxazole ring significantly influence biological activity. For instance, when analyzing the relationship between substituents (R) and their antifungal efficacy, it was found that trifluoromethyl (CF3) groups enhanced activity compared to other substituents .
Case Study 1: In Vivo Evaluation
In vivo studies have also been conducted to assess the efficacy of this compound in animal models. One study investigated its effects on inflammatory responses via modulation of sphingosine 1-phosphate receptors (S1P). The compound demonstrated promising results in reducing inflammation markers in rodent models, suggesting its therapeutic potential in treating autoimmune diseases .
Case Study 2: Cancer Research
Another significant area of research involves the application of oxazole derivatives in cancer therapy. Compounds similar to this compound have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival . These findings highlight the compound's potential as a lead candidate for further development in oncological therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
